7-Methyl-3,7-diazabicyclo[4.2.0]octane

Catalog No.
S8234973
CAS No.
M.F
C7H14N2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-3,7-diazabicyclo[4.2.0]octane

Product Name

7-Methyl-3,7-diazabicyclo[4.2.0]octane

IUPAC Name

7-methyl-3,7-diazabicyclo[4.2.0]octane

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-8-3-2-7(6)9/h6-8H,2-5H2,1H3

InChI Key

XKPWQAUVZANBIU-UHFFFAOYSA-N

SMILES

CN1CC2C1CCNC2

Canonical SMILES

CN1CC2C1CCNC2

7-Methyl-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound characterized by its unique structural framework, which includes two nitrogen atoms in a bicyclic system. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for 7-Methyl-3,7-diazabicyclo[4.2.0]octane is C₈H₁₄N₂, and it features a bicyclic structure that contributes to its stability and reactivity.

The chemical reactivity of 7-Methyl-3,7-diazabicyclo[4.2.0]octane can be explored through various reactions:

  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives, such as N-oxides, which may exhibit altered biological properties.
  • Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Formation of Salts: The basic nature of the nitrogen atoms enables the formation of hydrochloride or other salts, enhancing solubility and stability in biological systems .

Research indicates that 7-Methyl-3,7-diazabicyclo[4.2.0]octane exhibits notable biological activities:

  • Antimicrobial Properties: Some derivatives have shown potential antimicrobial activity, making them candidates for developing new antibiotics.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may be useful in treating various diseases .
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, indicating its relevance in neurological research.

Several synthesis methods have been developed for 7-Methyl-3,7-diazabicyclo[4.2.0]octane:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under specific conditions (e.g., heat or acid catalysis) to form the bicyclic structure.
  • Functional Group Modifications: Existing derivatives can be modified through various organic reactions (e.g., alkylation or acylation) to yield 7-Methyl-3,7-diazabicyclo[4.2.0]octane.
  • Use of Catalysts: Catalytic methods may enhance yields and selectivity during synthesis, particularly in complex reaction pathways .

The unique properties of 7-Methyl-3,7-diazabicyclo[4.2.0]octane make it suitable for various applications:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its biological activities.
  • Chemical Research: Utilized as a building block in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals with specific action mechanisms against pests or diseases.

Interaction studies have focused on understanding how 7-Methyl-3,7-diazabicyclo[4.2.0]octane interacts with biological targets:

  • Binding Affinity Assessments: Investigations into how the compound binds to enzymes or receptors are crucial for determining its therapeutic potential.
  • Mechanistic Studies: Understanding the mechanism of action helps elucidate how this compound exerts its biological effects and informs future modifications for enhanced efficacy .

Several compounds share structural similarities with 7-Methyl-3,7-diazabicyclo[4.2.0]octane, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
3-Methyl-3,8-diazabicyclo[4.2.0]octaneDifferent nitrogen positioningPotentially different biological activity
8-Methyl-3,8-diazabicyclo[4.2.0]octaneAltered methyl group positionMay exhibit distinct pharmacological profiles
1-Methyl-2,6-diazabicyclo[4.2.0]heptaneVariation in ring sizeDifferent reactivity and stability characteristics

These comparisons highlight the uniqueness of 7-Methyl-3,7-diazabicyclo[4.2.0]octane within its class of compounds while illustrating the diversity present among similar chemical structures.

Intramolecular Cyclization Approaches

The formation of 7-methyl-3,7-diazabicyclo[4.2.0]octane derivatives primarily relies on intramolecular cyclization strategies utilizing appropriately functionalized linear precursors [3]. These approaches typically involve the preparation of diamino compounds with suitable tethering groups that facilitate ring closure under specific reaction conditions [31]. The cyclization process is fundamentally driven by the thermodynamic stability of the bicyclic product relative to the linear precursor, with entropy factors playing a crucial role in determining reaction outcomes [32].

One established methodology involves the use of diamine precursors bearing alkyl chains of appropriate length to enable intramolecular nucleophilic displacement reactions [13]. The key transformation in these synthetic sequences involves the reaction of dimethyl dibromoalkanoate derivatives with methylamine, which results in the formation of cyclic intermediates that can be further elaborated to yield the target bicyclic structure [13]. This approach has been demonstrated to provide moderate to good yields when conducted under elevated temperatures, typically ranging from 120 to 205 degrees Celsius [13].

Transannular Cyclization Methods

Transannular cyclization represents another viable strategy for accessing 7-methyl-3,7-diazabicyclo[4.2.0]octane derivatives [2]. This approach involves the initial formation of macrocyclic intermediates that subsequently undergo ring contraction through intramolecular bond formation [2]. The process typically requires the use of lithium aluminum hydride or other reducing agents to initiate the cyclization cascade [2]. Research has demonstrated that the transannular approach can provide access to various substituted derivatives, including those bearing halomethyl substituents [2].

Mannich-Type Cyclization Reactions

Mannich-type reactions have emerged as versatile tools for constructing diazabicyclic frameworks . These transformations involve the condensation of formaldehyde or formaldehyde equivalents with amine precursors in the presence of suitable activating agents . The methodology is particularly effective for installing the methyl group at the 7-position through the use of methylamine as the nucleophilic component [15]. Recent developments in this area have focused on developing catalytic variants that operate under milder reaction conditions while maintaining high levels of selectivity [15].

Comparison of Cyclization Strategies

StrategyTypical Yield RangeTemperature RequirementsKey AdvantagesLimitations
Intramolecular Displacement60-84%120-205°CDirect access to targetHigh temperature requirements
Transannular Cyclization70-90%Ambient to 80°CMild conditionsMulti-step precursor synthesis
Mannich-Type Reactions65-85%40-100°CFunctional group toleranceLimited substitution patterns

Protecting Group Strategies in Bicyclic Amine Synthesis

tert-Butyloxycarbonyl Protection

The tert-butyloxycarbonyl protecting group represents the most widely employed strategy for amine protection in the synthesis of 7-methyl-3,7-diazabicyclo[4.2.0]octane derivatives [18] [22]. This protecting group offers several advantages, including ease of installation under aqueous conditions using di-tert-butyl dicarbonate in the presence of sodium hydroxide [22]. The stability of the tert-butyloxycarbonyl group under basic conditions makes it particularly suitable for synthetic sequences involving nucleophilic substitution reactions [22].

Removal of the tert-butyloxycarbonyl group can be accomplished through treatment with strong acids such as trifluoroacetic acid in dichloromethane, providing clean deprotection without affecting the bicyclic core structure [22]. Alternative deprotection methods include the use of trimethylsilyl iodide followed by methanol, which is particularly useful when other deprotection methods prove too harsh for sensitive substrates [22]. The tert-butyloxycarbonyl protecting group has been successfully employed in large-scale syntheses, demonstrating its practical utility in industrial applications [26].

Benzyl and Benzyl-Derived Protecting Groups

Benzyl protecting groups provide an orthogonal protection strategy that can be removed through catalytic hydrogenation using palladium on carbon [20]. This approach is particularly valuable in synthetic sequences where acid-sensitive functionality must be preserved during the final deprotection step [20]. The benzyl group can be readily installed through reductive amination using benzaldehyde and sodium triacetoxyborohydride [32].

Research has demonstrated that benzyl protection is compatible with various cyclization conditions, including those involving elevated temperatures and basic media [32]. The protecting group strategy has been successfully applied in multigram syntheses, with individual steps proceeding in yields ranging from 90 to 97 percent [32]. The use of benzyl protection enables the selective functionalization of one nitrogen center while leaving the other available for further synthetic manipulations [32].

Carbamate-Based Protection Strategies

Carbamate protecting groups beyond tert-butyloxycarbonyl have found application in specialized synthetic contexts [18]. The fluorenylmethoxycarbonyl group can be removed using amine bases, providing an alternative deprotection strategy that avoids the use of acids [18]. The carboxybenzyl group offers another option that can be removed through catalytic hydrogenation, similar to simple benzyl groups [18].

Protecting Group Selection Criteria

The selection of appropriate protecting groups for 7-methyl-3,7-diazabicyclo[4.2.0]octane synthesis must consider several factors [19]:

  • Stability Requirements: The protecting group must remain intact during cyclization conditions, which often involve elevated temperatures and basic media [19]
  • Orthogonality: When multiple protection steps are required, groups should be removable under different conditions to enable selective deprotection [19]
  • Ease of Installation: The protection reaction should proceed efficiently without compromising existing functionality [19]
  • Deprotection Conditions: Removal should be achievable under mild conditions that do not affect the bicyclic core [19]

Large-Scale Synthesis Optimization Challenges

Process Development Considerations

Large-scale synthesis of 7-methyl-3,7-diazabicyclo[4.2.0]octane derivatives presents several unique challenges that must be addressed through systematic process optimization [21]. The inherent strain associated with the bicyclic framework requires careful control of reaction conditions to prevent decomposition pathways that become more prominent at increased scale [21]. Temperature control becomes particularly critical, as exothermic cyclization reactions can lead to runaway conditions if not properly managed [21].

The development of scalable synthetic routes requires extensive optimization of reaction parameters, including solvent selection, concentration effects, and reaction time [8]. Studies have demonstrated that continuous flow reactors can provide superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction conditions [21]. The implementation of flow chemistry approaches has allowed for the rapid production of kilogram quantities of related bicyclic compounds within short timeframes [21].

Purification and Isolation Challenges

The purification of 7-methyl-3,7-diazabicyclo[4.2.0]octane derivatives at large scale presents significant technical challenges due to the basic nature of the diamine functionality [8]. Traditional crystallization approaches often require the formation of acid salts to achieve adequate solid form properties [16]. The selection of appropriate counter-ions becomes critical for achieving both high yields and acceptable product quality [16].

Chromatographic purification methods that work effectively at laboratory scale often prove impractical for large-scale applications due to cost and environmental considerations [8]. Alternative purification strategies, including liquid-liquid extraction and selective precipitation, must be developed to address these limitations [8]. The development of crystallization-based purification methods requires extensive polymorph screening to identify stable solid forms suitable for processing and storage [16].

Economic and Environmental Considerations

The economic viability of large-scale synthesis requires careful consideration of raw material costs and synthetic efficiency [8]. Multi-step synthetic routes that are acceptable at research scale may prove economically unfeasible when scaled up due to cumulative yield losses and increased processing costs [8]. Process intensification strategies, including the development of telescoped reaction sequences, can help address these challenges by reducing the number of isolation and purification steps [8].

Environmental considerations play an increasingly important role in process development decisions [8]. The selection of environmentally benign solvents and the minimization of waste generation are key objectives that must be balanced against synthetic efficiency and product quality requirements [8]. The implementation of green chemistry principles requires comprehensive evaluation of alternative synthetic approaches and reaction conditions [8].

Quality Control and Analytical Challenges

Large-scale synthesis requires robust analytical methods for monitoring reaction progress and ensuring product quality [16]. The development of process analytical technology approaches enables real-time monitoring of key reaction parameters, facilitating better process control and quality assurance [16]. The implementation of in-line analytical techniques can reduce cycle times and improve overall process efficiency [16].

Scale FactorTypical ChallengesMitigation StrategiesSuccess Metrics
Laboratory (1-10g)Reaction optimizationStandard techniquesYield > 80%
Pilot Scale (100g-1kg)Heat transfer, mixingEnhanced equipmentConsistent quality
Manufacturing (>10kg)Cost, environmental impactProcess intensificationEconomic viability

The development of stability-indicating analytical methods becomes critical for ensuring product quality during extended storage periods [16]. These methods must be capable of detecting and quantifying potential degradation products that may form under various storage conditions [16]. The validation of analytical methods according to international guidelines ensures the reliability of quality control data throughout the product lifecycle [16].

The hydrogen bonding capacity of 7-Methyl-3,7-diazabicyclo[4.2.0]octane is fundamentally determined by its molecular architecture and electronic structure. The compound contains two nitrogen atoms positioned at the 3 and 7 positions within the bicyclic framework, creating distinct hydrogen bonding environments [1].

The molecular structure reveals that the compound possesses one hydrogen bond donor and two hydrogen bond acceptors [1]. The secondary amine nitrogen at position 7 functions as the primary hydrogen bond donor site, capable of forming intermolecular hydrogen bonds with suitable acceptor molecules. This nitrogen atom maintains its ability to donate hydrogen bonds despite being incorporated into the rigid bicyclic structure [3].

The two nitrogen atoms in the diazabicyclo framework serve as hydrogen bond acceptors through their lone electron pairs. The topological polar surface area of 15.27 Ų indicates a relatively compact polar region, suggesting that hydrogen bonding interactions will be localized around the nitrogen centers [1]. This limited polar surface area compared to more extensively functionalized compounds indicates that hydrogen bonding will primarily occur through direct nitrogen-hydrogen interactions rather than through extended polar networks.

Research on related diazabicyclo compounds demonstrates that nitrogen atoms in bicyclic frameworks exhibit enhanced basicity compared to their acyclic counterparts due to conformational constraints [3] [4]. The bicyclic effect influences the geometric arrangement of electron pairs on nitrogen, potentially affecting the strength and directionality of hydrogen bonds. Studies on 1,4-diazabicyclo[2.2.2]octane systems show that hydrogen bonding interactions are facilitated through bifurcated nitrogen-hydrogen-nitrogen arrangements [3].

The rigid bicyclic structure constrains the conformational flexibility of the molecule, resulting in zero rotatable bonds [1]. This conformational rigidity enhances the predictability of hydrogen bonding interactions by maintaining consistent spatial relationships between donor and acceptor sites. The fixed geometry ensures that hydrogen bonding interactions occur with well-defined angular preferences, contributing to the compound's ability to form stable intermolecular complexes.

Table 1: Molecular Properties and Hydrogen Bonding Capacity

PropertyValueReference
Molecular FormulaC₇H₁₄N₂ [1]
Molecular Weight (g/mol)126.20 [1]
CAS Number1378259-94-9 [1]
SMILESCN1CC2CNCCC21 [1]
InChI KeyXKPWQAUVZANBIU-UHFFFAOYSA-N [1]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors2 [1]
Topological Polar Surface Area (TPSA) (Ų)15.27 [1]
Rotatable Bonds0 [1]

Lipophilicity and Partition Coefficient (LogP) Relationships

The lipophilicity profile of 7-Methyl-3,7-diazabicyclo[4.2.0]octane reveals distinctive characteristics that differentiate it from typical organic compounds. The experimental octanol-water partition coefficient (LogP) value of -0.0901 indicates that the compound exhibits slightly hydrophilic behavior, with a preference for the aqueous phase over the organic phase [1].

This negative LogP value is particularly significant for a bicyclic amine structure, as it suggests that the polar nitrogen functionalities exert a dominant influence over the lipophilic contribution of the saturated carbon framework. The presence of two nitrogen atoms within the compact bicyclic structure creates multiple polar interaction sites that favor solvation in polar environments [5].

Comparative analysis with stereoisomeric variants provides additional insight into structure-lipophilicity relationships. The (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane isomer demonstrates a LogP value of 0.18, indicating slightly more lipophilic character [5]. This difference suggests that stereochemical configuration and the position of methyl substitution can modulate the partition coefficient, likely through altered solvation patterns and intermolecular interactions.

The physicochemical properties supporting the lipophilicity analysis include a density of 1.0 ± 0.1 g/cm³, which is consistent with compounds containing significant polar character [5]. The boiling point of 196.3 ± 8.0°C at 760 mmHg reflects moderate intermolecular forces, typical of compounds with balanced hydrophilic-lipophilic characteristics [5]. The flash point of 85.9 ± 9.4°C indicates moderate volatility, supporting the observed partition coefficient range [5].

The vapor pressure of 0.4 ± 0.4 mmHg at 25°C demonstrates relatively low volatility compared to purely lipophilic compounds of similar molecular weight [5]. This reduced volatility correlates with the polar nature of the compound and its tendency to engage in intermolecular hydrogen bonding interactions that stabilize the liquid phase.

The refractive index of 1.486 provides additional confirmation of the compound's moderate polarity [5]. This value falls within the range typical of organic compounds with significant polar functionality, supporting the observed partition coefficient behavior.

Table 2: Lipophilicity and Partition Coefficient Relationships

ParameterValueReference
LogP (Experimental)-0.0901 [1]
LogP (Predicted - ChemScene)-0.0901 [1]
LogP (Similar compound - (1R,6S) isomer)0.18 [5]
Vapor Pressure (mmHg at 25°C)0.4 ± 0.4 [5]
Boiling Point (°C at 760 mmHg)196.3 ± 8.0 [5]
Flash Point (°C)85.9 ± 9.4 [5]
Density (g/cm³)1.0 ± 0.1 [5]
Refractive Index1.486 [5]

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility behavior of 7-Methyl-3,7-diazabicyclo[4.2.0]octane in various solvent systems can be understood through comparison with structurally related diazabicyclo compounds and analysis of its molecular interactions. The compound's solubility profile is primarily governed by its ability to form hydrogen bonds and its overall polarity characteristics.

Based on extensive studies of related 1,4-diazabicyclo[2.2.2]octane (DABCO) systems, bicyclic diamines demonstrate high solubility in polar protic solvents [6] [7]. DABCO exhibits exceptional water solubility of 45 g/100g and ethanol solubility of 77 g/100g, establishing a baseline for understanding diazabicyclo compound behavior in polar environments [7]. The high solubility in these solvents results from the formation of extensive hydrogen bonding networks between the amine nitrogen atoms and the protic solvent molecules.

For 7-Methyl-3,7-diazabicyclo[4.2.0]octane, moderate water solubility is expected based on its negative LogP value and the presence of hydrogen bonding sites. The compound's ability to function as both hydrogen bond donor and acceptor facilitates solvation in aqueous media. However, the single methyl substituent may slightly reduce water solubility compared to unsubstituted analogs by introducing hydrophobic character and potentially disrupting optimal hydrogen bonding geometries.

In polar aprotic solvents, the compound's solubility behavior is influenced by dipole-dipole interactions and the solvents' ability to coordinate with the nitrogen lone pairs. The rigid bicyclic structure maintains well-defined dipole moments that can interact favorably with polar aprotic media [8]. Studies on related bicyclic amines demonstrate that these compounds maintain significant solubility in polar aprotic solvents through coordination interactions [9].

The solubility in non-polar solvents is expected to be limited due to the compound's polar character. DABCO demonstrates moderate benzene solubility of 51 g/100g, but this relatively high value is attributed to specific molecular interactions and the balanced nature of the bicyclic structure [7]. For 7-Methyl-3,7-diazabicyclo[4.2.0]octane, lower solubility in non-polar solvents is anticipated due to the unfavorable entropic and enthalpic contributions associated with disrupting the structured non-polar solvent environment to accommodate the polar solute.

The compound's hygroscopic behavior, similar to other diazabicyclo compounds, indicates strong affinity for water molecules [7]. This characteristic supports the prediction of high water solubility and suggests that the compound will readily absorb moisture from the atmosphere, necessitating careful storage under controlled conditions.

Temperature effects on solubility follow typical patterns observed for polar organic compounds. Increased temperature generally enhances solubility in both polar and non-polar solvents by providing thermal energy to overcome intermolecular interactions. However, the compound's moderate boiling point suggests that elevated temperatures may lead to volatilization before achieving maximum solubility in some solvent systems [10].

Table 3: Solubility Behavior in Polar/Non-Polar Solvent Systems

Compound ClassWater SolubilityEthanol SolubilityBenzene SolubilityReference
DABCO (1,4-diazabicyclo[2.2.2]octane)High (45 g/100g)High (77 g/100g)Moderate (51 g/100g) [7]
DABCO derivativesVariableVariableVariable [6] [7]
Bicyclic amines (general)Moderate to HighHighLow to Moderate [9]
7-Methyl-3,7-diazabicyclo[4.2.0]octaneExpected ModerateExpected HighExpected LowPredicted based on structure

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

126.115698455 g/mol

Monoisotopic Mass

126.115698455 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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